Product packaging for Celestolide(Cat. No.:CAS No. 13171-00-1)

Celestolide

Cat. No.: B023127
CAS No.: 13171-00-1
M. Wt: 244.37 g/mol
InChI Key: IKTHMQYJOWTSJO-UHFFFAOYSA-N
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Description

Celestolide (CAS 13171-00-1), also known as ADBI, is a high-molecular-weight synthetic polycyclic musk with the formula C17H24O. This compound is provided as a research-grade material for scientific investigation into the environmental fate, olfactory mechanisms, and sustainable alternatives of synthetic fragrance ingredients. As a persistent environmental contaminant, this compound is a model compound for studying the distribution, persistence, and ecological effects of personal care product pollutants. Its high lipophilicity (Log P 5.4) and low water solubility contribute to its bioaccumulation potential, making it a subject of interest in environmental chemistry and toxicology research. Analytical studies utilize this compound in developing and validating methods for detecting trace-level synthetic musks in complex matrices such as wastewater, activated sludge, and biological tissues. Its stability and distinct chemical structure also serve as a benchmark in computational chemistry for designing novel, environmentally friendly derivatives with reduced persistence and health risks. Furthermore, this compound is used in material science to explore the interaction of hydrophobic compounds with various polymers and adsorbents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for incorporation into products for human consumption or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O B023127 Celestolide CAS No. 13171-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethanone
Source PubChem
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InChI

InChI=1S/C17H24O/c1-11(18)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTHMQYJOWTSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044536
Record name Celestolide
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Molecular Weight

244.37 g/mol
Source PubChem
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Physical Description

Solid, almost white crystals with a musky, sweet, animal odour
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
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Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/868/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 304.5 °C at 101.325 kPa
Record name Celestolide
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Solubility

In water, 0.015 mg/L, In water, 3.29 mg/L at 24 °C, Insoluble in water, Soluble in oils and ethanol, insoluble in water, soluble in oils, soluble (in ethanol)
Record name Celestolide
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Record name 4-Acetyl-6-t-butyl-1,1-dimethylindan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.06 at 21 °C
Record name Celestolide
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Vapor Pressure

VP: 0.05 Pa at 21 °C (3.75X10-3 mm Hg), 1.50X10-4 mm Hg (0.020 Pa)
Record name Celestolide
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Color/Form

Almost white crystals, Solid

CAS No.

13171-00-1
Record name Celestolide
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Record name Acetyl tert-butyl dimethylindan
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Record name Ethanone, 1-[6-(1,1-dimethylethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]-
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Record name Celestolide
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Record name 6-tert-butyl-1,1-dimethylindan-4-yl methyl ketone
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Record name 4-ACETYL-6-TERT-BUTYL-1,1-DIMETHYLINDANE
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Record name Celestolide
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Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
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Melting Point

78.5 °C, 77.2 - 77.9 °C
Record name Celestolide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Acetyl-6-tert-butyl-1,1-dimethylindane
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Chemistry and Chemical Derivatization of Celestolide

Functionalization and Stereoselective Synthesis of Celestolide Analogs

Functionalization and stereoselective synthesis are critical for generating diverse this compound analogs with potentially varied properties. Late-stage functionalization, in particular, allows for the diversification of complex molecules. beilstein-journals.orgacs.orgbeilstein-journals.org

Asymmetric synthesis is essential for producing compounds with specific stereochemistry. A notable example in the context of this compound derivatives is the asymmetric synthesis of organic ureas via C-H activation. Isocyanation of this compound with a chiral manganese salen catalyst, followed by trapping with aniline, has been shown to afford a urea (B33335) product with 51% enantiomeric excess. nih.govresearchgate.netacs.orgresearchgate.netlookchem.com This method represents a specific instance of asymmetric synthesis of a urea derivative through C-H activation.

Environmental Occurrence, Fate, and Transport of Celestolide

Detection and Distribution in Environmental Compartments

Celestolide has been identified in numerous environmental compartments, including aquatic environments, terrestrial environments, atmospheric compartments, and biota. panda.orgmdpi.comuni.lufishersci.comresearchgate.netupmc.frresearchgate.net

Aquatic Environments (Wastewater, Surface Waters, Groundwater)

Wastewater treatment plants (WWTPs) are significant sources of this compound to aquatic environments due to its presence in personal care and household products that are washed down the drain. panda.orgindustrialchemicals.gov.aumdpi.comrsc.orgnerc.ac.ukresearchgate.net this compound has been frequently detected in wastewater influent and effluent. researchgate.netupmc.frnerc.ac.ukresearchgate.netresearchgate.net While WWTPs can remove a significant fraction of this compound through adsorption to sludge, some remains in the treated effluent discharged into surface waters. industrialchemicals.gov.auresearchgate.net

Studies have reported the presence of this compound in surface waters, including rivers and lakes. panda.orgindustrialchemicals.gov.auucl.ac.ukresearchgate.netupmc.frresearchgate.netnih.gov Concentrations in surface waters can vary, and international monitoring data suggest that estimated concentrations based on modeling may sometimes overestimate typical environmental levels. industrialchemicals.gov.au this compound has also been detected in groundwater, particularly in areas impacted by wastewater disposal or the application of biosolids to land. ucl.ac.ukpreprints.orgresearchgate.netnerc.ac.uknih.gov

Reported concentrations of this compound in aquatic environments are typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. ucl.ac.ukmdpi.comnih.gov

Here is a table summarizing some reported concentrations of this compound in aquatic environments:

Environmental CompartmentConcentration Range (µg/L)Source(s)
Wastewater (Influent)Up to 44.3 researchgate.net researchgate.net
Wastewater (Effluent)0.01–0.43 industrialchemicals.gov.au industrialchemicals.gov.auresearchgate.net
Surface WaterDetected (concentrations vary) panda.orgindustrialchemicals.gov.auucl.ac.ukresearchgate.netupmc.frresearchgate.netnih.gov panda.orgindustrialchemicals.gov.auucl.ac.ukresearchgate.netupmc.frresearchgate.netnih.gov
GroundwaterTraces detected (<5 ng/L) below land application site nerc.ac.uk ucl.ac.ukpreprints.orgnerc.ac.uknih.gov

Terrestrial Environments (Soil, Sediment, Sludge)

This compound's lipophilic nature leads to its adsorption onto solid matrices in the environment, including soil, sediment, and sludge. nih.govindustrialchemicals.gov.auucl.ac.uk Sewage sludge from WWTPs, which can accumulate up to 85% of the this compound entering the plant, is a significant reservoir of the compound. industrialchemicals.gov.auucl.ac.uk The application of biosolids (treated sewage sludge) to agricultural land introduces this compound into the soil compartment. panda.orgindustrialchemicals.gov.auucl.ac.uk

This compound has been detected in sediment samples from various aquatic systems. panda.orgucl.ac.ukupmc.frresearchgate.netnih.govresearchgate.net Concentrations in sediment can be significantly higher than in the overlying water due to partitioning. researchgate.net While some studies suggest low mobility in soil based on its lipophilicity, others indicate that volatilization from moist soil can be an important fate process. nih.govindustrialchemicals.gov.au

Reported concentrations of this compound in terrestrial environments are typically in the nanogram per gram (ng/g) to microgram per kilogram (µg/kg) range. ucl.ac.ukresearchgate.netnih.gov

Here is a table summarizing some reported concentrations of this compound in terrestrial environments:

Environmental CompartmentConcentration RangeUnitSource(s)
Biosolids/Sludge0.07–1100 industrialchemicals.gov.auµg/kg industrialchemicals.gov.auucl.ac.ukresearchgate.net
Soil (following biosolids application)0.002 to 33.8 industrialchemicals.gov.auµg/kg industrialchemicals.gov.au
SedimentUp to 68 researchgate.netµg/kg dry weight panda.orgucl.ac.ukupmc.frresearchgate.netnih.govresearchgate.net
Sediment (Jiaozhou Bay wetland, China)Not detected (ND)–14.5 researchgate.netng/g dry weight researchgate.net

Atmospheric Compartments (Air, Dust)

This compound is expected to exist in both the vapor and particulate phases in the atmosphere due to its vapor pressure. nih.gov Volatilization from consumer products, wastewater treatment plants, and potentially from soil can contribute to its presence in the air. nih.govpanda.orgindustrialchemicals.gov.aursc.org

This compound has been detected in air samples, with concentrations potentially influenced by proximity to urban areas and WWTPs. upmc.frrsc.org It has also been found in indoor dust, likely due to its use in household products and its semi-volatile nature allowing it to adhere to particles. ucl.ac.ukresearchgate.net

Reported concentrations of synthetic musks, including this compound, in dust can range from 4.42 to 992 ng/g. researchgate.net

Occurrence in Biota

Due to its lipophilic nature and potential for bioaccumulation, this compound has been detected in various aquatic organisms. nih.govucl.ac.ukresearchgate.netunl.ptunlv.edu Its presence in biota indicates that it can enter the food chain. panda.org

Studies have reported the detection of this compound in mussels and fish. researchgate.netunl.ptnordicscreening.orgfood.gov.uk Concentrations in biota can vary depending on the species, location, and the level of contamination in their environment. researchgate.netnordicscreening.org

Here is a table summarizing some reported occurrences and concentrations of this compound in biota:

Biota TypeConcentration RangeUnitLocation/ContextSource(s)
MusselsUp to 11500 nordicscreening.orgng/g extractable liquidNordic countries nordicscreening.org
MusselsUp to 224 nordicscreening.orgng/g extractable liquidSvalbard (Arctic area) nordicscreening.org
Aquatic organisms (general)High detection frequency due to bioaccumulation properties researchgate.net-- researchgate.netunl.ptunlv.edu

Environmental Partitioning Dynamics of this compound

The distribution of this compound among different environmental compartments is governed by its partitioning behavior, which is influenced by its physical-chemical properties like water solubility, vapor pressure, and octanol-water partition coefficient (log Kow). nih.govindustrialchemicals.gov.auucl.ac.ukuni.lufishersci.comresearchgate.netdirectpcw.comcore.ac.uk this compound has a reported log Kow of 5.7 and a water solubility of 0.015 mg/L, indicating its strong tendency to partition into organic phases. nih.gov

Modeling studies using multimedia partitioning models predict that this compound will primarily partition to soil when assuming equal and continuous distributions to air, water, and soil. industrialchemicals.gov.au However, with sole release to the aquatic compartment, it is predicted to predominantly partition to water with significant partitioning to sediment. industrialchemicals.gov.au

Water-Sediment Partitioning

When released into aquatic environments, this compound is expected to partition between the water column and sediment. nih.govindustrialchemicals.gov.au Its high lipophilicity drives its adsorption to suspended solids and sediment. nih.govucl.ac.uk This partitioning process leads to higher concentrations of this compound being found in sediment compared to the surrounding water. researchgate.net The estimated Koc (organic carbon-water (B12546825) partition coefficient) also suggests that this compound is expected to adsorb to suspended solids and sediment in water. nih.gov

Soil Mobility and Adsorption Characteristics

This compound is characterized by high lipophilicity industrialchemicals.gov.auucl.ac.uk. This property significantly influences its behavior in soil environments. Based on its chemical characteristics, this compound is expected to exhibit low mobility in soil industrialchemicals.gov.aunih.gov. An estimated organic carbon-water partitioning coefficient (Koc) value of 5000 suggests very slight mobility in soil nih.gov. The adsorption of this compound to soil particles is anticipated to reduce its potential for leaching through the soil profile nih.gov. Soil organic matter (SOM) plays a crucial role in the adsorption of hydrophobic organic compounds, and its presence can enhance the retention of such contaminants in soil researchgate.net.

Volatilization from Aqueous and Moist Soil Systems

This compound is considered to be moderately volatile from both water and moist soil systems industrialchemicals.gov.aunih.gov. Its Henry's Law constant has been reported as 1.78X10-2 atm-cu m/mole (equivalent to 1801 Pa) nih.gov. Based on this constant, estimated volatilization half-lives are approximately 5 hours for a model river and 6 days for a model lake nih.gov. However, the extent of volatilization from water surfaces is expected to be reduced by adsorption to suspended solids and sediment within the water body nih.gov. Volatilization from dry soil surfaces is not anticipated, which is consistent with its vapor pressure nih.gov. Temperature is a factor influencing the volatilization of synthetic musk compounds (SMCs), including this compound, from sources such as wastewater treatment plants (WWTPs), contributing to their presence in the gaseous environment ucl.ac.ukacs.org.

Degradation and Persistence of this compound in Environmental Matrices

The degradation and persistence of this compound in the environment are influenced by various processes, including biodegradation and photochemical degradation. This compound is generally expected to undergo slow biodegradation in both water and soil environments industrialchemicals.gov.au. Environment Canada categorized this compound as "not Persistent" (not P) industrialchemicals.gov.au. However, studies have indicated that this compound is not inherently biodegradable, with less than 1% biodegradation observed over 28 days in a study conducted according to OECD Test Guideline 302C industrialchemicals.gov.aunih.gov. Despite this, some reports suggest that many SMCs have relatively short half-lives and are not frequently found in soils, potentially due to a combination of high volatility and biodegradation rsc.org. Polycyclic musks, as a class, are typically considered resistant to biodegradation ucl.ac.uk.

Biodegradation Pathways and Rates

Specific detailed biodegradation pathways and rates for this compound in various environmental matrices are not extensively documented in the available information. An OECD 301 Modified MITI test using an activated sludge inoculum showed 0% biodegradation of this compound over a 28-day period nih.gov. This result suggests that biodegradation may not be a significant environmental fate process for this compound in soil and water under these specific test conditions nih.gov.

Microbial-Mediated Transformation Products

Information specifically detailing the microbial-mediated transformation products of this compound was not found in the consulted search results. While microbial biotransformation is a known process by which microorganisms can modify organic compounds through enzymatic reactions slideshare.net, and transformation products have been identified for other contaminants undergoing biodegradation researchgate.netresearchgate.net, the specific metabolites formed from this compound by microbial action were not reported.

Photochemical Degradation Processes

This compound possesses chromophores that are capable of absorbing light at wavelengths greater than 290 nm, indicating its potential susceptibility to direct photolysis by sunlight nih.gov. In the atmosphere, this compound can react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 2 days nih.gov. Studies investigating the photoinduced degradation of polycyclic musk compounds, including this compound, have been conducted using techniques such as Photo-SPME combined with UV irradiation, demonstrating that UV light can facilitate the degradation of these fragrances rsc.org. While detailed photochemical degradation pathways for this compound were not fully elucidated in the search results, the presence of light-absorbing structures and the estimated atmospheric reactivity suggest that photochemical processes can contribute to its environmental transformation, particularly in the atmosphere and surface waters exposed to sunlight.

Table 1: Summary of Key Environmental Fate Properties of this compound

PropertyValueSource
Soil MobilityLow / Very slight mobility industrialchemicals.gov.aunih.gov
Estimated Koc5000 nih.gov
VolatilityModerately volatile industrialchemicals.gov.aunih.gov
Henry's Law Constant1.78X10-2 atm-cu m/mole (1801 Pa) nih.gov
Model River Volatilization t½5 hours (estimated) nih.gov
Model Lake Volatilization t½6 days (estimated) nih.gov
Biodegradation (OECD 302C)<1% in 28 days industrialchemicals.gov.aunih.gov
Biodegradation (OECD 301 Modified MITI)0% in 28 days (activated sludge) nih.gov
Atmospheric Half-life (OH reaction)~2 days (estimated) nih.gov

Resistance to Hydrolysis

This compound is not expected to undergo significant hydrolysis in the environment nih.gov. This resistance is attributed to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5 to 9) nih.gov. Research indicates that this compound exhibits high resistance to nitro and acid hydrolysis biosynth.com. This stability towards hydrolysis contributes to its persistence in aquatic environments unlv.edu.

Persistence Categorization in Environmental Assessments

Environmental assessments have categorized this compound based on its persistence. The Tier I assessment of this compound indicated it was potentially a persistent, bioaccumulative, and toxic (PBT) substance, raising environmental concern industrialchemicals.gov.au. Although one assessment categorized this compound as not Persistent by Environment Canada during the categorization of the Domestic Substances List industrialchemicals.gov.au, other assessments categorize chemicals in this group, including this compound, as persistent (P) according to domestic environmental hazard criteria industrialchemicals.gov.au.

Standard biodegradability tests for related polycyclic musks, such as Galaxolide, show no evidence of ultimate degradation and indicate the formation of persistent metabolites, leading to their categorization as Persistent in sediment and water industrialchemicals.gov.au. While specific detailed degradation half-lives for this compound across all environmental compartments were not extensively detailed in the search results, its resistance to hydrolysis nih.govbiosynth.com and its frequent detection in environmental matrices, including sewage sludge and surface waters, even after wastewater treatment industrialchemicals.gov.auunlv.edu, support its characterization as a persistent compound in the environment industrialchemicals.gov.auscbt.com.

The continuous release of this compound in high volumes from urban environments, particularly via wastewater treatment plants, combined with its persistence, could pose a chronic toxicological threat to aquatic biota in receiving waters rsc.org.

Here is a summary of some environmental detection data for this compound:

Environmental MatrixConcentration Range (approximate)Location/ContextSource
STP Effluents0.01 - 0.43 µg/LEurope and America industrialchemicals.gov.au
Sewage SludgeFrequently foundVarious locations industrialchemicals.gov.auunlv.edu
Surface WatersDetected (ng/L)Near wastewater discharge areas nih.gov
SedimentsDetected (ng/g)Near wastewater discharge areas nih.gov
Soil CoresDetected (ng/g)Treated wastewater land application sites nih.gov
Mussels (extractable liquid)Up to 11500 ng/gIceland (in some samples) nordicscreening.org
FishDetectedVarious locations nordicscreening.orgspringerprofessional.de

Note: This table presents approximate concentration ranges based on the provided search snippets and may not represent the full scope of environmental monitoring data available.

Ecotoxicological Implications and Mechanisms of Celestolide

Aquatic Ecotoxicity of Celestolide

This compound is considered very toxic to aquatic life with long-lasting effects. finefrag.comhekserij.nlechemi.com Its presence in aquatic environments stems largely from its release in treated effluents and biosolids from sewage treatment plants. industrialchemicals.gov.aud-nb.info

Acute and Chronic Toxicity to Aquatic Organisms

Predicted acute toxicity values for this compound indicate it is toxic to aquatic organisms at low concentrations across multiple trophic levels. industrialchemicals.gov.au The predicted 96-hour LC50 values for acute toxicity to fish are below 1 mg/L. industrialchemicals.gov.au Similarly, estimated acute toxicity values for daphnids are also below 1 mg/L. industrialchemicals.gov.au

Measured chronic toxicity data for this compound are available for certain organisms. The euryhaline invertebrate Nitocra spinipes has been found to be sensitive to chronic exposures. industrialchemicals.gov.aunih.gov

Here is a summary of some aquatic toxicity data:

TaxonEndpointMethodValue (mg/L)Citation
FishPredicted 96 h LC50QSAR0.29–0.83 industrialchemicals.gov.au
DaphnidsEstimated acute toxicityQSAR< 1 industrialchemicals.gov.au
Nitocra spinipes7–8 d NOECExperimental0.03 industrialchemicals.gov.aunih.gov
Selenastrum capricornutum72 h NOECExperimental0.044 industrialchemicals.gov.au

Note: QSAR refers to Quantitative Structure-Activity Relationship modeling.

At higher concentrations (e.g., 0.3 mg/L), this compound has been shown to cause mortality in Nitocra spinipes in full life-cycle tests. nih.gov

Effects on Specific Aquatic Species (e.g., Nitocra spinipes, Dreissena polymorpha)

Studies have specifically investigated the effects of this compound on species like Nitocra spinipes and Dreissena polymorpha.

In Nitocra spinipes, a subchronic individual life-table endpoint, the larval development rate, was significantly decreased upon exposure to sublethal concentrations of this compound. nih.gov A No-Observed-Effect Concentration (NOEC) of 0.03 mg/L for Nitocra spinipes has been reported based on a 7-8 day exposure study. industrialchemicals.gov.au

For Dreissena polymorpha (zebra mussel), this compound has been shown to act as a concentration-dependent inhibitor of multixenobiotic resistance (MXR) transporter activities in veliger larvae. nih.govresearchgate.netcsic.es These transporters are a defense mechanism against environmental toxicants. nih.gov Inhibition of these transporters by this compound occurred at concentrations in the lower micromolar range. nih.govresearchgate.net While binary mixtures of certain transporter inhibitors with vinblastine (B1199706) (a P-gp1 substrate) increased vinblastine toxicity more than additively, this compound and vinblastine mixtures resulted in concentration-additive toxicity. nih.govcsic.esufz.de

Bioaccumulation and Bioconcentration Potential in Aquatic Biota

This compound is lipophilic, which suggests a potential for bioaccumulation in aquatic organisms. ewg.orgd-nb.info The bioaccumulation of fragrance compounds in aquatic organisms is influenced by their structure, bioavailability, lipophilicity, and the organism's ability to metabolize the compounds. d-nb.inforesearchgate.net

The estimated octanol-water partition coefficient (log Kow) for this compound exceeds the threshold for bioaccumulation hazards in aquatic organisms (log Kow ≥ 4.2). industrialchemicals.gov.auivl.se

Discrepancy between Calculated and Experimental Bioconcentration Factors

Calculated Bioconcentration Factor (BCF) values for this compound in upper trophic level fish, when excluding the effects of biotransformation, exceed the categorization threshold for bioaccumulation (BCF ≥ 2000 L/kg). industrialchemicals.gov.au However, significant discrepancies are often reported between predicted BCF values and those observed in vivo. ufz.de These discrepancies can arise from various factors, including limitations in predictive models and the influence of processes not fully accounted for, such as biotransformation. ufz.de

Role of Biotransformation in Reducing Bioaccumulation

Biotransformation, the metabolic alteration of a chemical by an organism, plays a significant role in reducing the bioaccumulation potential of chemicals, including fragrance ingredients like this compound, in fish. industrialchemicals.gov.auresearchgate.netpops.intresearchgate.net When the predicted rate of biotransformation in fish is included in the calculation, the estimated BCF values for this compound are significantly lower and fall below the categorization threshold (223–1320 L/kg). industrialchemicals.gov.au This indicates that the ability of aquatic organisms, particularly fish, to metabolize this compound can substantially reduce its accumulation in their tissues. industrialchemicals.gov.auresearchgate.net In vitro studies using trout hepatocytes have shown significant metabolism of this compound. researchgate.net

Terrestrial Ecotoxicity of this compound

Currently, there is limited suitable data available to comprehensively evaluate the effects of this compound on terrestrial life. industrialchemicals.gov.au While this compound is expected to have low mobility in soil, its potential impacts on terrestrial organisms are not well-documented in the provided sources. industrialchemicals.gov.auivl.se

Effects on Soil Organisms

This compound can enter the soil environment through the application of sewage sludge as agricultural fertilizer. industrialchemicals.gov.auacs.org Studies on soil ecotoxicology often utilize model organisms like enchytraeids (Oligochaeta) and Collembola to assess the impact of chemical substances. researchgate.net While specific detailed research findings solely focused on this compound's direct effects on soil organisms like earthworms or springtails were not extensively found in the provided search results, the presence of this compound in biosolids and its lipophilic nature suggest a potential for exposure to soil-dwelling organisms. industrialchemicals.gov.auacs.orgapvma.gov.au Risk assessments for soil organisms typically involve comparing chronic toxicity data with predicted environmental concentrations in soil. apvma.gov.aufao.org The availability and toxicity of lipophilic compounds in soil to macro-organisms can depend on the soil's organic matter content. apvma.gov.au

Uptake in Plants

The potential for this compound uptake in plants has been investigated, particularly in the context of using sewage sludge-based fertilizers in agriculture. researchgate.netresearchgate.net this compound has been detected in the fruits of tomato plants grown in soil amended with commercial sewage sludge-based organic fertilizer. researchgate.net In one study, this compound levels in tomato fruits ranged from not detected to 5 ng/g (dry weight), while other musks like Galaxolide were found at higher concentrations (up to 68 ng/g dry weight). researchgate.net Another study detected this compound in tomato varieties at concentrations between 1 and 210 ng/g dry weight, although higher concentrations were found for other compounds like benzophenone (B1666685) and galaxolide. researchgate.net The uptake and translocation of synthetic musk compounds in tomato plants after 180 days of growth in compost-amended soils have been assessed. researchgate.net While this compound was detected, Galaxolide and Tonalide were found to be taken up by plant roots and detected in above-ground tissues, with Galaxolide also found in the grain of barley grown in soil amended with sewage sludge. researchgate.netresearchgate.net Higher soil organic matter content can potentially decrease the transfer of target compounds and increase their sorption, thus lowering their bioavailability for plant uptake. researchgate.netresearchgate.net

Table 1: Detection of this compound and other Synthetic Musks in Tomato Fruits

CompoundConcentration Range (ng/g dw)Reference
This compoundND - 5 researchgate.net
This compound1 - 210 researchgate.net
GalaxolideUp to 68 researchgate.net
Galaxolide9 - 53 researchgate.net
Tonalide3.9 - 1.4 researchgate.net

(ND: Not Detected; dw: dry weight)

Mechanisms of Ecotoxicity and Cellular Responses

Synthetic musk compounds, including this compound, have been shown to interact with cellular defense systems in aquatic organisms. nih.govfrontiersin.org These interactions can lead to various toxic effects. industrialchemicals.gov.aunih.gov

Multixenobiotic Resistance (MXR) Mechanism Modulation

The multixenobiotic resistance (MXR) mechanism is a crucial cellular defense system involving transmembrane efflux proteins that pump xenobiotics out of cells. researchgate.netfrontiersin.orgcsic.es This mechanism is considered a general biological defense against environmental toxicants in many marine and freshwater organisms. frontiersin.orgcsic.esnih.gov this compound has been identified as a compound that can inhibit MXR transporter activity. nih.govresearchgate.netcsic.esnih.gov Studies using marine mussels (Mytilus californianus) have shown that this compound inhibits the transport activity of MXR transporters in gill tissue, indicated by increased accumulation of a fluorescent dye (rhodamine B) in the tissue. nih.gov This inhibition occurred in the low micromolar range. nih.govcsic.esnih.gov Similarly, this compound resulted in a concentration-dependent inhibition of related transport activities in zebra mussel (Dreissena polymorpha) veliger larvae, with IC50 values in the lower micromolar range. csic.esnih.gov This suggests that this compound can act as a chemosensitizer, potentially increasing the intracellular concentrations of other toxic MXR substrates. nih.gov While the potential for this effect to cause adverse outcomes in organisms exposed to polycyclic musks in the environment has been discussed, insufficient data are currently available for a full evaluation. industrialchemicals.gov.au

Interaction with Efflux Transporters (e.g., P-glycoprotein, MRP)

The MXR mechanism is mediated by ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-associated Proteins (MRPs). csic.esnih.gov this compound has been shown to specifically inhibit the activity of P-gp1 and/or MRP transporters in zebra mussel veliger larvae. csic.esnih.gov This inhibition was concentration-dependent and occurred at lower micromolar concentrations. csic.esnih.gov this compound caused increased accumulation of the fluorescent transporter substrate calcein-AM in selected cells, indicating disruption of P-gp activity. core.ac.uk These findings suggest that this compound directly interacts with and modulates the activity of these important efflux transporters.

Synergistic and Additive Toxic Effects in Environmental Mixtures

Organisms in the environment are often exposed to complex mixtures of contaminants. researchgate.netcsic.espan-europe.info These contaminants can interact, leading to synergistic (greater than additive) or additive toxic effects. pan-europe.infoufz.denepc.gov.auresearchgate.netecotoxmodels.orgplos.org While a study on zebra mussels showed that binary mixtures of tested transporter inhibitors, except this compound, with the P-gp1 substrate vinblastine increased vinblastine's toxicity more than additively, this compound and vinblastine generated concentration-additive toxicity in a different assessment. csic.esnih.govufz.de In a chronic toxicity test with Daphnia magna exposed to a mixture of four fragrance materials, including this compound, effects were observed at lower concentrations compared to single substances. nih.govresearchgate.net The mixture also increased the gene expression for EcRb and CYP314 during juvenile exposure, indicating a possible additive or synergistic effect of the mixture components compared to single compound exposure. nih.govresearchgate.net This highlights the importance of considering mixture toxicity when assessing the environmental risk of this compound and other contaminants.

Cytochrome P450 Enzyme Modulation

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds in organisms. acs.orgnih.govnih.gov These enzymes are involved in detoxification but can also activate some substances into more toxic metabolites. nih.gov Studies have investigated the interaction of synthetic musks, including this compound, with fish enzymatic systems. acs.org While polycyclic musks like Galaxolide and Tonalide were found to be stronger inhibitors of certain CYP enzymes (CYP3A, CYP17, CYP11β, and CYP19) involved in the synthesis and metabolism of steroids, this compound's specific effects on a wide range of CYP enzymes were not detailed in the provided results. acs.org However, the study concluded that CYP isoforms are potentially sensitive targets of synthetic musk substances in fish. acs.org Another study on Daphnia magna exposed to this compound observed altered gene expression for DHR96, CYP260A8, and GCLC, indicating an impact on detoxification-related genes. researchgate.net

Table 2: Modulation of Gene Expression in Daphnia magna by this compound

GeneEffect on Expression (Juvenile Exposure)Reference
DHR96Significantly altered researchgate.net
CYP260A8Significantly altered researchgate.net
GCLCSignificantly altered researchgate.net
CYP360A8Not significantly altered by ADBI alone researchgate.net
EcRbNot significantly altered by ADBI alone researchgate.net
VtgNot significantly altered by ADBI alone researchgate.net
CYP314Not significantly altered by ADBI alone researchgate.net

Table 3: Inhibition of Transport Activity in Aquatic Organisms by this compound

OrganismMechanism/Transporter InhibitedEffectConcentration RangeReference
Mytilus californianus (gill tissue)MXR transportersInhibition of transport activityLow micromolar nih.gov
Dreissena polymorpha (veliger larvae)P-gp1 and/or MRP transportersConcentration-dependent inhibitionLower micromolar csic.esnih.gov
Selected cellsP-gp activityIncreased accumulation of calcein-AMNot specified core.ac.uk

Biological Interactions and Olfactory Mechanisms of Celestolide

Odorant Receptor Activation and Olfactory Perception

Olfactory perception in mammals, including humans, is initiated by the interaction of volatile odorant molecules with specific odorant receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. nih.govmdpi.commdpi.com These ORs are G protein-coupled receptors (GPCRs) that, upon ligand binding, trigger a signaling cascade involving G proteins and second messengers like cyclic AMP (cAMP), ultimately leading to the generation of a neural signal transmitted to the brain for odor interpretation. nih.govmdpi.com

Celestolide's unique molecular structure facilitates strong interactions with olfactory receptors, contributing to its characteristic musky scent and its longevity in fragrance formulations. scbt.com The binding affinity between an odorant molecule and a specific OR is influenced by the molecule's structural features, such as its shape and functional groups, as well as the OR's binding site. biorxiv.org While the exact combination of ORs activated by this compound contributes to its specific olfactory profile, research indicates that synthetic musks can selectively bind to odorant receptors, leading to the perception of musk scents. benchchem.comnih.gov Studies have identified human olfactory receptor OR5AN1 as being responsive to various musk compounds, including this compound. nih.gov

Endocrine Disruption Potential within the Polycyclic Musk Class

Polycyclic musks, including this compound, have been identified as potential endocrine disruptors. researchgate.netumweltprobenbank.demdpi.comewg.org Endocrine disruptors are substances that can interfere with the synthesis, secretion, transport, metabolism, binding, action, or elimination of natural hormones, thereby potentially causing adverse health effects. tandfonline.com

Research on the endocrine activity of polycyclic musks, including this compound, has shown they can exhibit weak interactions with steroid receptors such as estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), androgen receptor (AR), and progesterone (B1679170) receptor (PR). researchgate.netewg.orgca.govca.goveuropa.eu Some studies have reported weak estrogenic activity and the ability to slightly stimulate ER-mediated transcriptional activity in cell-based assays. ewg.orgca.gov Additionally, polycyclic musks, including this compound, have been found to possess antiestrogenic (specifically ERβ-selective), antiandrogenic, and antiprogestagenic activity. researchgate.net The agonistic activities observed in some studies are thought to arise from their interaction with steroid receptors. researchgate.net

While some studies suggest potential endocrine effects, the evidence is not always conclusive, and the level of activity can vary depending on the specific musk compound and the experimental model used. researchgate.neteuropa.eumendelnet.cz

Interaction with Human Biological Systems (Metabolic Stability, Transporters)

The interaction of this compound with human biological systems involves its metabolic transformation and potential interactions with transporter proteins. Synthetic musks, including this compound, are lipophilic, which contributes to their potential for bioaccumulation in tissues, including adipose tissue. umweltprobenbank.demdpi.comresearchgate.net

Metabolic stability studies provide insight into how a compound is processed by the body's enzymes. In vitro studies evaluating the metabolic stability of various fragrance chemicals, including this compound, in human hepatocytes have shown that this compound is significantly metabolized. nih.gov The calculated half-life due to hepatic metabolism in humans is reported to be relatively short, less than 1 hour. nih.gov This suggests that this compound undergoes metabolic transformation in the human liver.

Beyond metabolism, interactions with transporter proteins can influence the absorption, distribution, metabolism, and excretion of compounds. P-glycoprotein (P-gp), an efflux transporter, plays a significant role in restricting the distribution of various substances and facilitating their elimination. solvobiotech.comnih.gov Some studies have discussed the potential for this compound and other polycyclic musks to cause toxic effects by inhibiting multixenobiotic resistance transporters, which are responsible for pumping pollutants out of cells. industrialchemicals.gov.aupanda.orgnih.gov Inhibition of these transporters could potentially lead to increased intracellular accumulation of foreign chemicals. panda.org While the potential for this effect has been discussed, insufficient data are currently available to fully evaluate its impact in organisms exposed to polycyclic musks in the environment. industrialchemicals.gov.au Studies have also indicated that binary mixtures of certain transporter inhibitors, except this compound, with an anticancer drug increased the toxicity of the drug more than additively, suggesting a potential difference in this compound's interaction with P-gp compared to some other inhibitors tested. science.gov

Metabolism and Biotransformation of Celestolide in Biological Systems

In Vitro Metabolic Stability in Hepatocytes (Trout and Human)

In vitro studies using hepatocytes from different species provide valuable insights into the metabolic fate of compounds. The metabolic stability of Celestolide has been evaluated in both trout (Oncorhynchus mykiss) and human hepatocytes. nih.govresearchgate.net These studies typically involve incubating the compound with hepatocytes and measuring its disappearance over time using analytical techniques like gas chromatography/mass spectrometry (GC/MS). nih.govresearchgate.net

Research indicates that this compound undergoes significant metabolism in both trout and human hepatocytes. nih.govresearchgate.net However, the rate of metabolism appears to differ between the two species. Calculated half-lives due to hepatic metabolism were found to be significantly shorter for humans (<1 hour) compared to trout (<1 day). nih.govresearchgate.net This suggests that this compound is metabolized more rapidly in the human liver than in trout liver.

These in vitro metabolic stability data are crucial for predicting in vivo hepatic clearance and assessing the potential for bioaccumulation. nih.govdomainex.co.uk Hepatocytes, as a whole-cell system, contain a comprehensive set of Phase I and Phase II enzymes, providing a more accurate representation of in vivo metabolism compared to subcellular fractions like microsomes, which primarily contain Phase I enzymes. domainex.co.uklido-dtp.ac.uk

Formation of Metabolites and Transformation Products in Biota

This compound and its transformation products have been detected in various environmental matrices, including aquatic organisms. unlv.eduup.pt The biotransformation of this compound in biota can lead to the formation of more polar metabolites, which are generally more readily excreted than the parent compound. industrialchemicals.gov.au

While specific detailed metabolic pathways and the full spectrum of this compound metabolites in different organisms are still areas of research, studies on related polycyclic musks like Galaxolide and Tonalide have shown that they are metabolized in fish to more polar compounds. industrialchemicals.gov.au This suggests that similar metabolic processes are likely to occur for this compound in aquatic organisms. The presence of this compound in the plasma of wild fish from the Yangtze River, China, further confirms its uptake and potential for biotransformation in aquatic biota. nih.gov

The transformation of this compound can also occur through environmental processes, such as microbial degradation and photochemical reactions, leading to the formation of transformation products in the environment before uptake by organisms. industrialchemicals.gov.auresearchgate.net

Enzymatic Activation Pathways

The metabolism of this compound in biological systems is primarily driven by enzymatic processes. Cytochrome P450 (CYP) enzymes are known to play a significant role in the metabolism of synthetic musks, including polycyclic musks like this compound. nih.govresearchgate.net These enzymes are involved in Phase I biotransformation reactions, such as oxidation, which can introduce functional groups that serve as substrates for Phase II enzymes. domainex.co.uklido-dtp.ac.uk

Studies investigating the interaction of polycyclic musks with fish enzymatic systems have shown that they can interact with CYP-catalyzed pathways in liver, ovarian, and testicular microsomes. nih.govresearchgate.net While research has focused on the inhibitory effects of musks on various CYP isoforms, it also highlights the role of these enzymes in their metabolism. researchgate.net Liver S9 fractions, which contain both Phase I and Phase II enzymes, are used in in vitro studies to assess metabolic stability and characterize biotransformation rates, providing insights into the enzymatic pathways involved. researchgate.netthermofisher.com

Anaerobic C-H hydroxylation mediated by photoexcited nitroarenes has been reported as a method to hydroxylate this compound in a laboratory setting, resulting in an alcohol product. nih.gov While this specific reaction describes a synthetic method, it illustrates a potential site for enzymatic attack (hydroxylation) on the this compound structure in biological systems.

Role of Metabolism in Bioaccumulation Assessment

Metabolism is a critical factor influencing the bioaccumulation potential of chemicals in organisms. nih.govcefic-lri.org Compounds that are readily metabolized to more polar, excretable forms are less likely to accumulate in tissues. industrialchemicals.gov.au In the context of this compound, its metabolism in organisms like fish and humans directly impacts its bioaccumulation assessment.

In vitro metabolic stability data from hepatocytes are used to calculate in vivo hepatic intrinsic clearance values, which in turn can be used in models to predict bioaccumulation and persistence in whole organisms. nih.govresearchgate.net Studies have shown that for chemicals with demonstrated hepatic metabolism, including this compound, models indicate a lack of significant accumulation. nih.govresearchgate.net For chemicals where metabolism was observed in trout, calculated bioconcentration factors (BCFs) were not classified as bioaccumulative under prevailing regulatory systems. nih.govresearchgate.net

However, standard quantitative structure-bioaccumulation relationships (QSARs) may underestimate the biotransformation of polycyclic musks, potentially leading to an overestimation of their bioaccumulation hazard in fish. industrialchemicals.gov.au This underscores the importance of experimental metabolism data, particularly from in vitro systems like hepatocytes and S9 fractions, for a more accurate assessment of bioaccumulation potential. researchgate.netthermofisher.comprimacyt.com

Microbial-Related Metabolites in Biological Processes

Microbial communities, particularly those in wastewater treatment plants and aquatic environments, can play a role in the transformation of this compound, leading to the formation of microbial-related metabolites. mdpi.comcabidigitallibrary.orgd-nb.info While conventional wastewater treatment processes may not completely remove synthetic musks, microorganisms within these systems can contribute to their biotransformation. mdpi.comcabidigitallibrary.orgd-nb.info

Studies have investigated the removal of synthetic musks, including this compound, in different wastewater treatment reactor configurations, observing varying degrees of removal and sorption to biomass. mdpi.com Although research on the specific microbial metabolites of this compound is limited, studies on other organic micropollutants suggest that microbial metabolism, involving pathways like amino acid and lipid metabolism, can contribute to their degradation. researchgate.net

The presence of microbial communities in aquatic biofilms also allows for interactions with contaminants like this compound, potentially leading to adsorption and uptake of the compound and subsequent microbial transformation. mdpi.comcabidigitallibrary.org Understanding the microbial degradation pathways and the resulting metabolites is important for a comprehensive assessment of this compound's fate in the environment and its potential uptake and effects in biological systems.

Analytical Methodologies for Celestolide Quantification and Characterization

Sample Preparation Techniques for Diverse Matrices

Various sample preparation techniques have been developed and applied for the extraction of Celestolide from different matrices, including environmental samples (water, sediment, sludge, air), biological samples (serum, breast milk, fish, mussels), and consumer products (perfume, cosmetics, toiletries). researchgate.netnih.govsemanticscholar.orgnih.govup.ptcnr.itresearchgate.netrsc.orgresearchgate.netchrom-china.comresearchgate.netnih.gov The choice of technique often depends on the sample matrix, the required sensitivity, and the desired throughput.

Solid-Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique that utilizes a fiber coated with an extracting phase to adsorb analytes from a sample matrix. core.ac.ukrsc.org SPME is compatible with GC analysis and offers advantages such as simplicity, speed, and reduced solvent consumption. researchgate.netrsc.orgnih.gov It has been successfully applied for the determination of synthetic musk fragrances, including this compound, in various matrices. nih.govsemanticscholar.orgresearchgate.netnih.gov

SPME involves exposing the fiber to the sample, either directly (direct immersion SPME) or in the headspace above the sample (headspace SPME). nih.gov Analytes partition from the matrix onto the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a GC, where the analytes are thermally desorbed and transferred to the analytical column for separation and detection. researchgate.netchrom-china.com

Research has explored different fiber coatings, extraction temperatures, and times to optimize SPME methods for this compound. For instance, studies on water samples have shown effective extraction using CAR-PDMS or PDMS-DVB fiber coatings at an extraction temperature of 100°C when sampling the headspace. nih.gov In the analysis of perfumes, a 65 µm PDMS-DVB fiber exposed to the headspace of a water-diluted sample at 60°C for 20 minutes after a 3-minute equilibrium time yielded good results. researchgate.netchrom-china.comchrom-china.com

Headspace SPME (HS-SPME) is a mode of SPME where the fiber is exposed to the vapor phase above a solid or liquid sample. researchgate.netresearchgate.net This technique is particularly suitable for volatile and semi-volatile compounds like this compound. researchgate.netresearchgate.netchrom-china.com HS-SPME minimizes the contact between the fiber and the complex sample matrix, which can reduce matrix effects and extend fiber lifetime. nih.gov

HS-SPME has been successfully employed for the determination of this compound in matrices such as perfume and water. nih.govresearchgate.netchrom-china.comnih.gov Optimization studies for HS-SPME of synthetic musks in perfume involved parameters like extraction temperature, equilibrium time, extraction time, desorption time, injector temperature, and salting-out effects. researchgate.netchrom-china.com Optimal conditions for this compound and other musks in perfume using a 65 µm PDMS-DVB fiber included a 3-minute equilibrium at 60°C, followed by a 20-minute extraction from the headspace of a water-diluted sample at the same temperature. researchgate.netchrom-china.comchrom-china.com Desorption was performed at 250°C for 3 minutes in the GC injector. researchgate.netchrom-china.comchrom-china.com This method demonstrated good linearity, sensitivity, and repeatability, with spiked recoveries in the range of 82.0% to 103.3% and limits of detection between 0.6 ng/g and 2.1 ng/g. researchgate.netchrom-china.comchrom-china.com

HS-SPME has also been applied in combination with sorbent trapping for the analysis of synthetic musk fragrances in air samples. upmc.fr In this approach, musks are first adsorbed onto a solid sorbent, and then transferred to a SPME fiber in headspace mode. upmc.fr

Dispersive Solid-Phase Extraction (DSPE) is a cleanup technique often used in conjunction with extraction methods like QuEChERS. semanticscholar.orgchrom-china.com In DSPE, a bulk amount of solid sorbent is added directly to the sample extract, dispersed, and then separated by centrifugation. nih.govchrom-china.com The sorbent removes matrix co-extractives, leading to a cleaner extract for instrumental analysis. nih.gov

DSPE has been utilized in methods for determining this compound in various matrices. For example, in a QuEChERS-based method for analyzing synthetic musk compounds in tomatoes, DSPE was employed as a cleanup step after the initial extraction. nih.govresearchgate.net The DSPE step involved using MgSO4, primary-secondary amino adsorbent (PSA), and octadecyl-silica (C18) as sorbents to purify the extract before GC-MS/MS analysis. nih.govresearchgate.net This approach resulted in recoveries for this compound within the validated range. nih.govresearchgate.net DSPE has also been mentioned in the context of analyzing this compound in fish samples. urv.cat

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology is a popular sample preparation technique widely used for the analysis of contaminants in food and environmental samples. nih.govchrom-china.comnih.gov It typically involves an initial extraction step using an organic solvent (often acetonitrile) followed by a cleanup step using DSPE. nih.govnih.gov

QuEChERS has been successfully applied for the extraction of synthetic musk compounds, including this compound, from matrices such as plant material (e.g., tomatoes, beach sand) and fish. nih.govnih.govnih.govup.ptresearchgate.net A QuEChERS method developed for the analysis of synthetic musks and UV-filters in tomatoes involved extracting freeze-dried tomato samples with water and ethyl acetate, followed by the addition of MgSO4 and NaCl. nih.govresearchgate.net A subsequent DSPE step using MgSO4, PSA, and C18 was performed for cleanup. nih.govresearchgate.net This method achieved a method quantification limit of 0.4 ng/g dw for this compound and recoveries around 81%. nih.govresearchgate.net Another application of QuEChERS for the analysis of synthetic musks in beach sand utilized acetonitrile (B52724) for extraction, followed by two QuEChERS cleanup steps involving MgSO4, sodium acetate, PSA, and C18. up.pt This method detected this compound in beach sand samples at concentrations between 0.01 and 0.05 ng/g dw. up.pt QuEChERS extraction followed by DSPE has also been investigated for the determination of musk fragrances in fish and mussel samples. nih.gov

Ultrasonic bath extraction (UAE) is a simple and widely used technique that employs ultrasound waves to facilitate the extraction of analytes from solid or semi-solid matrices into a solvent. researchgate.net The ultrasound energy creates cavitation bubbles, which help to disrupt the sample matrix and improve the mass transfer of analytes into the extraction solvent.

Ultrasonic bath extraction has been applied in the analysis of polycyclic musk fragrances, including this compound, from activated sludge samples. cnr.it In one study, activated sludge samples were extracted using an ultrasonic bath before analysis by GC-Ion trap. cnr.it This method achieved detection limits for this compound in activated sludge at 0.1 ng/g. cnr.it Ultrasonic extraction has also been used in the determination of fragrance ingredients, including model substances representative of fragrance materials, from fish tissue using acetonitrile. researchgate.net This was followed by solvent exchange and a purge and trap system coupled with GC-MS analysis. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a microextraction technique characterized by its simplicity, rapidity, low solvent consumption, and high enrichment factors. core.ac.ukresearchgate.netmdpi.com In DLLME, a mixture of a high-density extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. This causes the extraction solvent to disperse as fine droplets throughout the sample, leading to a large contact area between the two phases and rapid analyte extraction. core.ac.ukmdpi.com After centrifugation, the fine droplets settle at the bottom, forming a small volume of sedimented phase that contains the concentrated analytes. core.ac.ukresearchgate.net

DLLME has been successfully employed for the simultaneous analysis of synthetic musks, including this compound, and UV-filters in various water matrices such as tap water, river water, seawater, and wastewater influent and effluent. nih.govresearchgate.net A DLLME method for these compounds utilized 2-propanol as the dispersive solvent and 1,1,2-trichloroethane (B165190) as the extractant solvent. nih.gov Following extraction, the samples were analyzed by GC-MS/MS. nih.gov This method was validated for different water types, showing recoveries between 80% and 120% and relative standard deviations less than 10%. nih.gov The method limit of detection for this compound was reported as 0.1 ng/L. nih.govresearchgate.net Ultrasound-assisted DLLME has also been explored for the extraction of organic compounds from water samples. nih.gov

Summary of Analytical Methodologies for this compound

Sample Preparation TechniqueMatrices Applied ToAnalytical Technique Coupled WithKey Findings / Performance Metrics (where available for this compound)Citations
Solid-Phase Microextraction (SPME)Serum, Breast Milk, Water, Sewage Treatment Plant Sludge, AirGC-MS, GC-MS/MSApplicable for biomonitoring studies; Compatible with GC and HPLC; Linear results over a range of concentrations; Detection limits in low pg/mL range for water; Recoveries 65-95% in cosmetics. nih.govresearchgate.netrsc.orgnih.gov nih.govsemanticscholar.orgresearchgate.netnih.gov
Headspace SPME (HS-SPME)Perfume, Water, Air (with sorbent trapping)GC-MSOptimized conditions for perfume: 60°C extraction for 20 min with PDMS-DVB fiber; Spiked recoveries 82.0-103.3%; LODs 0.6-2.1 ng/g. researchgate.netchrom-china.comchrom-china.comnih.gov Effective extraction from headspace over water. nih.gov researchgate.netresearchgate.netnih.govresearchgate.netchrom-china.comnih.gov
Dispersive Solid-Phase Extraction (DSPE)Tomatoes, FishGC-MS/MSUsed as a cleanup step in QuEChERS methods; Helps remove matrix co-extractives. nih.govnih.govresearchgate.net Recoveries for this compound around 81% in tomatoes. nih.govresearchgate.net semanticscholar.orgnih.govchrom-china.comresearchgate.neturv.cat
QuEChERS MethodologyPlant Material (Tomatoes, Beach Sand), Fish, MusselGC-MS, GC-MS/MSEffective for extraction from solid matrices; Often combined with DSPE cleanup; MQL for this compound 0.4 ng/g dw in tomatoes; Detected in beach sand at 0.01-0.05 ng/g dw. nih.govnih.govnih.govup.ptresearchgate.net nih.govnih.govnih.govup.ptchrom-china.comnih.govresearchgate.net
Ultrasonic Bath ExtractionActivated Sludge, Fish TissueGC-Ion trap, GC-MSDetection limits 0.1 ng/g in activated sludge; Used with acetonitrile for extraction from fish tissue. cnr.itresearchgate.net cnr.itresearchgate.netresearchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME)Water (Tap, River, Sea, Wastewater)GC-MS/MSSimple, rapid, low solvent consumption; High enrichment factors; LOD for this compound 0.1 ng/L in water; Recoveries 80-120%. nih.govresearchgate.net core.ac.uknih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Solid-Phase Microextraction (SPME)

Chromatographic and Spectrometric Techniques

Chromatographic techniques, particularly coupled with mass spectrometry, are the primary tools for separating and identifying this compound within complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and its tandem variant (GC-MS/MS) are widely applied for the analysis of this compound due to its semi-volatile and thermally stable nature researchgate.net. GC-MS allows for the separation of this compound from other compounds in a sample matrix before detection by the mass spectrometer up.ptnih.gov. GC-MS/MS offers enhanced selectivity and sensitivity by employing a tandem mass analyzer, which allows for the fragmentation of the target ion and detection of specific product ions, minimizing interference from co-eluting compounds nih.govepa.gov.

Studies have successfully utilized GC-MS for the analysis of this compound in various matrices, including plant material, beach sands, and human adipose tissue nih.govup.ptnih.gov. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique coupled with GC-MS was employed for the extraction and analysis of this compound, among other synthetic musk compounds, in coastline plant species nih.gov. Similarly, GC-MS was used to quantify this compound in beach sand samples after a QuEChERS extraction up.pt. GC coupled with high-resolution mass spectrometry has also been applied for the analysis of this compound in human adipose tissue nih.gov.

GC-MS/MS has been used for the determination of this compound in cosmetics and market tomatoes nih.govepa.gov. A method based on isotope dilution-GC-MS/MS was developed for the simultaneous determination of synthetic musks, including this compound, in cosmetics epa.gov. Another QuEChERS methodology followed by GC-MS/MS analysis was developed for the extraction and quantification of synthetic musk compounds, such as this compound, in tomatoes nih.gov. Large volume injection (LVI) followed by GC-ion trap-tandem mass spectrometry (GC-IT-MS/MS) has also been explored for the determination of synthetic musk fragrances in fish and mussel samples, with this compound being detected in some fish samples researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are also valuable techniques for this compound analysis, particularly for samples that may not be suitable for GC without derivatization or for the analysis of more polar transformation products. While GC-MS appears more prevalent for the direct analysis of this compound itself, LC-MS/MS is relevant for analyzing related compounds or in methods designed for a broader range of contaminants with varying polarities.

LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) has been used for the identification of transformation products of polycyclic musks, a class that includes this compound researchgate.net. This suggests the applicability of LC-MS-based techniques for analyzing this compound and its related substances, especially when high mass accuracy is required for identification. Mass spectral data for this compound obtained via LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform) have been recorded, providing detailed information on its fragmentation pattern under different collision energies massbank.euufz.de.

Advanced Mass Spectrometry (e.g., High-Resolution MS/MS, Time-of-Flight MS)

Advanced mass spectrometric techniques, such as high-resolution MS/MS (HR-MS/MS) and Time-of-Flight MS (TOF-MS), offer increased resolving power and mass accuracy, which are beneficial for the unambiguous identification and characterization of this compound and its potential transformation products in complex matrices.

GC coupled with high-resolution mass spectrometry was used for the analysis of this compound in human adipose tissue, demonstrating the application of HR-MS in this field nih.gov. LC/ESI-QTOF-MS has been employed for the identification of transformation products of musk substances, utilizing high mass accuracy in both full-scan and MS/MS modes researchgate.net. Similarly, GC×GC-EI-TOF-MS (Two-dimensional Gas Chromatography-Electron Impact-Time-of-Flight Mass Spectrometry) has been used for the identification of relevant transformation products, benefiting from enhanced separation and full-range mass spectra acquisition researchgate.net. These advanced techniques are crucial for elucidating the structures of unknowns and confirming the presence of target analytes with high confidence. Predicted Collision Cross Section (CCS) values for this compound adducts, calculated using CCSbase, are also available, which can be useful for identification purposes in ion mobility-mass spectrometry uni.lu.

Quantitative Analysis and Detection Limits

Quantitative analysis of this compound involves determining its concentration in a given sample. This requires validated analytical methods with defined detection and quantification limits.

Studies have reported method quantification limits (MQLs) for this compound in various matrices. For the analysis of synthetic musk compounds in market tomatoes using QuEChERS and GC-MS/MS, the method quantification limit for this compound ranged between 0.4 ng/g dry weight (dw) nih.gov. In the analysis of synthetic musk compounds in coastline plant species using QuEChERS and GC-MS, the limits of detection for this compound ranged from 0.02 ng/g nih.gov. For the determination of synthetic musks in beach sands by QuEChERS and GC-MS analysis, this compound presented some of the lowest concentrations detected, ranging from 0.01 – 0.05 ng/g dw up.pt.

Detection limits for this compound have also been reported in other matrices and using different techniques. A SPE/SPME-GC/MS approach for measuring musk compounds in serum and breast milk achieved limits of detection of 0.03-0.3 ng/mL for several musks, including this compound nih.gov. For the analysis of fragrances, including this compound, at ng/L levels in water samples using closed loop stripping analysis (CLSA) and GC/MS, detection limits between 5–10 ng/L were achieved for all compounds iwaponline.com.

Isotope-Labeled Internal Standards in Quantitative Analysis

The use of stable isotope-labeled (SIL) internal standards is a crucial aspect of accurate quantitative analysis using mass spectrometry, particularly in complex matrices. SIL internal standards are chemically identical to the analyte but contain heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), resulting in a different mass acanthusresearch.comlgcstandards.com. This allows them to behave similarly to the analyte during sample preparation and analysis, compensating for variations in recovery, matrix effects, and instrument response acanthusresearch.comscispace.com.

While the search results specifically mentioning the use of an isotope-labeled internal standard for this compound analysis are limited, the importance of this technique in the quantitative analysis of synthetic musks and other organic contaminants by GC-MS/MS and LC-MS/MS is well-documented epa.govlgcstandards.comscispace.comnih.gov. For example, a study on the determination of synthetic musks in cosmetics by isotope dilution-GC-MS/MS utilized deuterium-labeled isotope internal standards (d3-AHTN and d15-MX) for other musk compounds epa.gov. The principle applies directly to this compound, where a stable isotope-labeled analog would be the preferred internal standard for accurate quantification, especially in complex biological or environmental samples scispace.comnih.gov. The use of SIL internal standards is considered essential for correcting for interindividual variability in recovery in quantitative LC-MS/MS analysis nih.gov. They are particularly valuable in methods using electrospray mass spectrometry to obtain accurate results lgcstandards.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Celestolide

QSAR Modeling for Environmental Fate Prediction (e.g., Biodegradability, Bioaccumulation)

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals, including Celestolide. These models correlate molecular structure and physicochemical properties with environmental endpoints such as biodegradability and bioaccumulation potential nih.govnih.gov.

Regarding biodegradability, standard QSAR models predict that chemicals in the group of polycyclic musks, to which this compound belongs, are generally not readily biodegradable industrialchemicals.gov.au. This suggests that this compound is likely to persist in the environment, undergoing slow biodegradation in water and soil industrialchemicals.gov.au.

For bioaccumulation, QSAR models aim to predict the potential for a substance to accumulate in the tissues of organisms. Properties like the octanol-water partition coefficient (Kow), which can be estimated using QSARs, are key indicators of bioaccumulation potential nih.govecetoc.org. While a Tier I assessment indicated this compound was potentially a bioaccumulative substance, the bioaccumulation potential for its group is categorized as "Uncertain" due to insufficient data industrialchemicals.gov.au. QSAR models for predicting the bioconcentration factor (BCF) are also used in this context nih.gov.

QSAR modeling contributes to the assessment of persistence, bioaccumulation, and toxicity (PBT) characteristics, which are important for evaluating the environmental concern of chemicals like this compound industrialchemicals.gov.au.

QSAR Modeling for Ecotoxicological Endpoints

QSAR modeling is widely applied to predict the ecotoxicological effects of chemicals on various organisms in the environment nih.govchemsafetypro.comepa.govresearchgate.netcadaster.eu. For this compound and other synthetic musks, QSAR studies have been used in toxicological evaluations researchgate.net. These models can predict endpoints such as acute aquatic toxicity (e.g., LC50, EC50) for fish, daphnia, and algae based on molecular descriptors chemsafetypro.comepa.gov.

Experimental data on the aquatic toxicity of this compound are available and can be used to validate or develop QSAR models for this class of compounds industrialchemicals.gov.au. The following table summarizes some experimental aquatic toxicity data for this compound:

TaxonEndpointValueMethod
Oryzias latipes96 h LC501.22 mg/LExperimental
Oryzias latipes96 h LC500.95 mg/LExperimental
Acartia tonsa48 h LC50> 2.0 mg/LExperimental
Daphnia magna48 h EC500.33 mg/LExperimental
Daphnia magna48 h EC500.42 mg/LExperimental
Selenastrum capricornutum72 h EC50 (Growth rate inhibition)0.2 mg/LExperimental

QSAR models can complement experimental testing by providing estimated toxicity values for chemicals where experimental data are limited, as was the case for some related chemicals where acute aquatic toxicity was estimated using standard QSARs industrialchemicals.gov.au. QSARs for predicting endpoints like cytotoxicity have also been applied to fragrances cadaster.eu.

Chirality and Enantiomeric Activity in Environmental Contexts

Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to different environmental behaviors and biological activities among enantiomers michberk.comjuniperpublishers.commdpi.comresearchgate.net. Many chiral compounds are released into the environment as racemic mixtures (equal parts of both enantiomers), but the individual enantiomers can exhibit different degradation rates, transformation pathways, and bioaccumulation potentials due to interactions with chiral biological systems like enzymes and receptors juniperpublishers.comresearchgate.net.

While the general environmental relevance of chirality is well-established, specific information on the enantiomeric composition and the distinct environmental fate or activity of individual this compound enantiomers was not prominently featured in the search results. Related polycyclic musks, such as phantolide, are often used as racemic mixtures industrialchemicals.gov.au. This suggests that this compound, if chiral centers exist in its structure, might also be introduced into the environment as a mixture of enantiomers.

Differences in biodegradation rates between enantiomers can lead to enantiomeric enrichment in environmental compartments juniperpublishers.com. Therefore, assessing the environmental impact of chiral pollutants ideally requires considering the behavior of each enantiomer separately, as one enantiomer may be more persistent or toxic than the other researchgate.net. Further research would be needed to specifically elucidate the enantioselective environmental fate and potential activity of this compound.

Future Research Directions and Emerging Issues in Celestolide Research

Comprehensive Assessment of Transformation Products and Metabolites

Research into the environmental fate of Celestolide necessitates a comprehensive assessment of its transformation products (TPs) and metabolites. These breakdown products can be generated through various biotic and abiotic processes in wastewater treatment plants and the environment, such as microbial metabolism, hydrolysis, oxidation, and photolysis. mdpi.com Identifying and characterizing these TPs and metabolites is critical because they can sometimes be as, or even more, persistent, mobile, or toxic than the parent compound. mdpi.comnerc.ac.uk

Studies have screened for musk substances and their metabolites in various matrices, including wastewater treatment plant sludge and outgoing water, agricultural soil, surface water, sediment, and fish. researchgate.net While some studies have focused on the transformation products of other musks like Galaxolide (HHCB) and Musk Ketone, a detailed understanding of this compound's specific transformation pathways and the properties of its resulting products remains an active area of research. researchgate.netresearchgate.net The development and validation of analytical procedures for the simultaneous determination of various musk compounds, including this compound, and their metabolites in environmental water samples are ongoing efforts to improve monitoring capabilities. nih.gov Advanced analytical techniques, such as liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS) and gas chromatography coupled with comprehensive two-dimensional gas chromatography and time-of-flight mass spectrometry (GC×GC-EI-TOF-MS), are valuable for identifying relevant TPs, especially those with a wide range of polarities and isobaric compounds. researchgate.net Predicting the persistence, bioaccumulation, and toxicity (PBT) of identified TPs is also a key aspect of this research area. researchgate.net

Advanced Mechanistic Ecotoxicology and Biological Interactions

Understanding the potential ecological impact of this compound requires advanced mechanistic ecotoxicology studies and investigations into its biological interactions. While a preliminary environmental risk assessment for this compound indicated it was potentially a persistent, bioaccumulative, and toxic substance, more in-depth assessments of its environmental hazard and exposure information are needed. industrialchemicals.gov.au

This compound and related polycyclic musks are expected to cause toxic effects at low concentrations in aquatic organisms across multiple trophic levels. industrialchemicals.gov.au Research has explored the potential for this compound and other musks to cause toxic effects through mechanisms such as the inhibition of multixenobiotic resistance transporters in some organisms, although more data are needed to fully evaluate this effect in environmental exposures. industrialchemicals.gov.au Studies on other fragrance compounds, such as Galaxolide, have demonstrated effects on biological parameters in aquatic organisms, suggesting the importance of investigating similar interactions for this compound. unive.it

Future research should focus on elucidating the specific modes of action of this compound at the molecular and cellular levels in various non-target organisms. This includes investigating potential endocrine disruption, oxidative stress induction, and effects on reproductive and developmental processes. Utilizing approaches like adverse outcome pathways (AOPs), which link molecular initiating events to adverse outcomes at the population level, can help predict potential effects of chemicals with limited safety data. epa.gov Integrated exposure and ecotoxicological assessments of wastewater effluents, which contain complex mixtures of contaminants including musks, are also crucial for understanding the combined effects on aquatic ecosystems. oup.com

Integrated Environmental Risk Assessment Methodologies

Risk assessment frameworks often involve determining predicted environmental concentrations (PECs) and predicted no-effect concentrations (PNECs) for organisms. eeer.org However, for complex mixtures, approaches like the concentration addition model are being explored to predict the toxicity of the entire mixture based on the toxicities of individual components. oup.com

Future research in this area should aim to refine and apply integrated risk assessment methodologies specifically for synthetic musks like this compound in relevant environmental compartments (e.g., water, sediment, soil). This includes improving models for predicting environmental fate and exposure, incorporating data on transformation products and their toxicities, and developing methods to assess the cumulative effects of this compound in combination with other widespread contaminants. pbl.nliatp.orgresearchgate.net The goal is to move beyond assessing individual chemicals to evaluating the ecological risk posed by the complex chemical cocktails found in the environment. pbl.nl

Sustainable Synthesis and Green Chemistry Approaches

Given the widespread use of this compound, research into sustainable synthesis and green chemistry approaches for its production is a critical future direction. Traditional chemical synthesis processes can involve hazardous solvents, resource-intensive steps, and the generation of significant waste. jocpr.com Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. jocpr.comcatalysis.blogpurkh.com

Advancements in green chemistry for organic synthesis include the development of catalytic processes that reduce the need for stoichiometric reagents and generate less waste, the use of renewable feedstocks, and the adoption of greener solvents like water or supercritical CO2. jocpr.comcatalysis.blogpurkh.com While the provided search results discuss green chemistry in the context of organic and pharmaceutical synthesis generally, specific research focused on applying these principles to the synthesis of this compound is an important area for future development. jocpr.comresearchgate.netijnc.ir

Future research should explore novel synthetic routes for this compound that align with green chemistry principles, focusing on:

Developing more efficient and selective catalytic methods to reduce reaction steps and by-product formation. catalysis.blogresearchgate.net

Investigating the use of renewable or bio-based starting materials. jocpr.compurkh.com

Exploring greener solvents or solvent-free reaction conditions. ijnc.ir

Designing processes with higher atom economy to minimize waste. purkh.com

Implementing continuous flow technology in the synthesis of odorants, including musks, is another avenue for sustainable manufacturing. researchgate.net

Role in Complex Environmental Mixtures and Cumulative Effects

This compound does not occur in isolation in the environment; it is part of complex mixtures of chemicals originating from various sources, particularly wastewater effluents. oup.comiatp.org Understanding its role within these mixtures and assessing potential cumulative effects is a significant challenge and a key area for future research.

Studies have shown that concentrations of known and identified compounds in environmental samples often only explain a minor part of the observed ecotoxicity, highlighting the importance of considering the effects of complex mixtures. pbl.nl Research on other personal care products and pharmaceuticals in the environment emphasizes that these compounds and their metabolites are continually introduced as complex mixtures, potentially leading to continual, subtle effects on aquatic organisms. iatp.org

Future research should focus on:

Developing analytical methods capable of simultaneously quantifying this compound and other relevant contaminants in environmental samples. nih.gov

Conducting toxicity studies on environmentally relevant mixtures containing this compound and other common co-occurring substances to assess synergistic, additive, or antagonistic effects. oup.com

Investigating the long-term and multigenerational effects of exposure to complex mixtures containing this compound on various organisms. iatp.org

This integrated approach is crucial for a more realistic assessment of the environmental risk posed by this compound in the context of real-world exposures.

Q & A

Q. What are the standard laboratory synthesis protocols for Celestolide, and how can researchers optimize yield and purity?

this compound (C₁₇H₂₄O) is typically synthesized via Friedel-Crafts acylation, using tert-butylbenzene derivatives and acetylating agents. Key steps include controlling reaction temperature (80–120°C) and using catalysts like AlCl₃. To optimize yield, researchers should monitor reaction kinetics and employ purification techniques such as column chromatography. Purity can be verified via GC-MS (>98%) and NMR (δ 1.25–1.35 ppm for tert-butyl groups) .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in environmental samples?

  • GC-MS : Optimal for volatile analysis, with a detection limit of ~0.1 µg/L. Use a DB-5MS column and electron ionization mode.
  • HPLC-UV : Suitable for non-volatile degradation products; λmax = 254 nm.
  • NMR : Confirms structural integrity, particularly ¹³C NMR for carbonyl (C=O) resonance at ~208 ppm. Cross-validation with certified reference materials (e.g., NIST Standard Reference Database 69) is critical .

Q. How can researchers design experiments to assess this compound’s environmental persistence in aquatic systems?

  • Experimental Design : Use OECD Guideline 307 (aerated soil/water systems) to measure half-life (t₁/₂).
  • Controls : Include abiotic (dark, sterile) and biotic (microbial inoculum) setups.
  • Sampling : Collect time-series data (0, 7, 14, 30 days) and analyze via SPE-GC-MS. Replicate studies (n ≥ 3) and statistical models (e.g., first-order kinetics) reduce variability .

Advanced Research Questions

Q. What molecular interactions drive this compound’s bioaccumulation in aquatic organisms, and how can these be modeled computationally?

this compound’s log P (4.8) suggests high lipid affinity. Use in silico tools like EPI Suite’s BCFBAF model to predict bioaccumulation factors (BCF > 2,000 in fish). Molecular dynamics simulations can reveal binding affinities to lipid bilayers or proteins (e.g., cytochrome P450). Validate with in vivo assays measuring tissue concentrations in Daphnia magna .

Q. How do conflicting data on this compound’s endocrine-disruption potential arise, and what methodologies resolve these contradictions?

Discrepancies often stem from assay sensitivity (e.g., YES vs. ER-CALUX assays) or metabolite interference. To resolve:

  • Meta-Analysis : Pool data from >10 studies, applying heterogeneity tests (I² statistic).
  • Dose-Response Curves : Use nonlinear regression to compare EC₅₀ values across models.
  • Metabolite Profiling : LC-QTOF-MS to identify bioactive derivatives .

Q. What advanced techniques characterize this compound’s degradation products in UV-irradiated water?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies transformation products via exact mass (e.g., m/z 261.1854 for hydroxylated this compound).
  • QSAR Modeling : Predicts toxicity of degradation intermediates.
  • Isotope Labeling : Track ¹³C-labeled this compound to confirm reaction pathways. Compare results with photolysis studies using simulated sunlight (300–800 nm) .

Q. How can researchers design a longitudinal study to evaluate this compound’s chronic toxicity in terrestrial ecosystems?

  • Field Setup : Use mesocosms with soil microcosms (pH 6.5–7.5) and earthworm (Lumbricus terrestris) populations.
  • Endpoints : Measure biomass change, reproductive rates, and enzymatic biomarkers (e.g., acetylcholinesterase inhibition).
  • Data Analysis : Apply mixed-effects models to account for seasonal variability. Include a 12-month follow-up for delayed effects .

Methodological Guidance

  • Data Sources : Prioritize NIST Chemistry WebBook for physicochemical properties , and academic databases (SciFinder, PubMed) for toxicity studies .
  • Contradiction Mitigation : Use sensitivity analysis and standardized protocols (e.g., ISO 11269 for soil tests) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approval for ecological sampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.